

AZ683 In Vitro Kinase Assay: A Technical Guide

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Compound of Interest		
Compound Name:	AZ683	
Cat. No.:	B1663804	Get Quote

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Abstract

AZ683, also known as AZD1152-HQPA, is the active metabolite of the prodrug Barasertib (AZD1152). It is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides an in-depth overview of the in vitro kinase assay methodologies used to characterize AZ683, including its kinase selectivity profile and mechanism of action. Detailed experimental protocols and data presentation are included to facilitate the replication and further investigation of this compound in a research and drug development setting.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division. Misregulation of Aurora kinases is frequently observed in human cancers, making them attractive targets for cancer therapy. **AZ683** (AZD1152-HQPA) is a potent inhibitor of Aurora B kinase. The prodrug, Barasertib (AZD1152), is rapidly converted to the active form, **AZ683**, in plasma. In vitro studies are essential for characterizing the potency, selectivity, and mechanism of action of kinase inhibitors like **AZ683**.

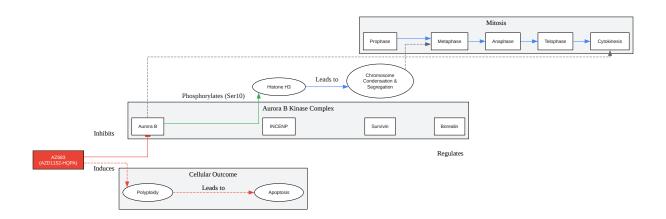
Mechanism of Action

AZ683 primarily exerts its effects through the potent and selective inhibition of Aurora B kinase. Aurora B is a chromosomal passenger protein that is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B by **AZ683** disrupts these processes, leading



to defects in cell division. A key downstream substrate of Aurora B is histone H3. Inhibition of Aurora B by **AZ683** leads to a reduction in the phosphorylation of histone H3 at Serine 10. This disruption of the mitotic checkpoint ultimately results in endoreduplication, polyploidy, and subsequent apoptosis in cancer cells.

Signaling Pathway



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Caption: Signaling pathway illustrating the mechanism of action of AZ683.

In Vitro Kinase Selectivity Profile



AZ683 is a highly selective inhibitor of Aurora B kinase. Its potency against Aurora B is significantly greater than against Aurora A, demonstrating its selectivity within the Aurora kinase family. Furthermore, it has been screened against a broader panel of kinases and has shown minimal activity against them.

Kinase Target	IC50 (nM)	Ki (nM)	Reference
Aurora B	0.37	0.36	[1][2][3]
Aurora A	1368	1369	[1][2][3]

A broader kinase selectivity panel has been performed, indicating high specificity for Aurora B over more than 50 other kinases; however, specific quantitative data for the full panel is not publicly available in the cited literature.[1][4]

Experimental Protocols

A common method for determining the in vitro potency of kinase inhibitors is a radiometric kinase assay. The following protocol is a generalized procedure that can be adapted for assessing the inhibitory activity of **AZ683** against Aurora B kinase.

Radiometric Kinase Assay for Aurora B

Objective: To determine the IC50 value of AZ683 for the inhibition of Aurora B kinase activity.

Materials:

- Recombinant human Aurora B/INCENP complex
- Peptide substrate (e.g., a peptide containing a histone H3 Serine 10 phosphorylation motif)
- AZ683 (AZD1152-HQPA)
- [y-33P]ATP
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ATP solution



- · 96-well plates
- · Phosphocellulose filter plates or membranes
- Scintillation counter
- Wash buffer (e.g., 75 mM phosphoric acid)

Procedure:

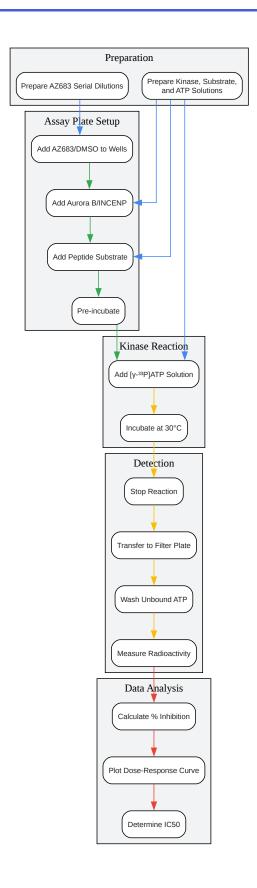
- Compound Preparation: Prepare a serial dilution of AZ683 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
- Reaction Setup:
 - Add kinase buffer to each well of a 96-well plate.
 - Add the diluted AZ683 or DMSO (for control wells) to the appropriate wells.
 - Add the Aurora B/INCENP enzyme to each well.
 - Add the peptide substrate to each well.
 - Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- · Initiation of Kinase Reaction:
 - Prepare a solution of [y-33P]ATP and cold ATP in kinase buffer.
 - Add the ATP solution to each well to start the kinase reaction.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction and Signal Detection:
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).



- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
- Wash the filter plate multiple times with the wash buffer.
- o Dry the filter plate and add scintillation fluid.
- Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each AZ683 concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the AZ683 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow





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Caption: Workflow for a radiometric in vitro kinase assay of AZ683.



Conclusion

AZ683 is a potent and selective inhibitor of Aurora B kinase, a validated target in oncology. The in vitro kinase assays described in this guide are fundamental for characterizing the activity of **AZ683** and similar compounds. The provided data and protocols offer a solid foundation for researchers and drug development professionals working on the preclinical evaluation of Aurora B inhibitors. Further studies to fully elucidate the broader kinome selectivity of **AZ683** would be beneficial for a comprehensive understanding of its off-target effects.

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